molecular formula C19H15N5O2 B5998192 2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5998192
M. Wt: 345.4 g/mol
InChI Key: GPLSJYNPNMBRPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is functionalized with a methoxyphenylamino group and a pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones can be achieved through the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. This process involves heating the starting materials with sodium methoxide (MeONa) at reflux in butanol (BuOH). The nature of the acyl group determines the selective formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described for laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenylamino group can be oxidized to form corresponding quinone derivatives.

    Reduction: The pyridinyl group can be reduced to form dihydropyridine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to introduce various substituents.

Common Reagents and Conditions

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the inhibition of protein tyrosine kinases and cyclin-dependent kinases. These enzymes play crucial roles in cell signaling and cell cycle regulation. By inhibiting these targets, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-methoxyphenyl)amino]-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific functional groups that confer distinct biological activities. The presence of both methoxyphenylamino and pyridinyl groups enhances its potential as a therapeutic agent, particularly in cancer treatment.

Properties

IUPAC Name

2-(2-methoxyanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2/c1-26-15-5-3-2-4-14(15)22-19-23-17-16(18(25)24-19)13(8-11-21-17)12-6-9-20-10-7-12/h2-11H,1H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPLSJYNPNMBRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.